molecular formula C14H14O2 B093615 1,2-Diphenoxyethane CAS No. 104-66-5

1,2-Diphenoxyethane

Cat. No.: B093615
CAS No.: 104-66-5
M. Wt: 214.26 g/mol
InChI Key: XCSGHNKDXGYELG-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

It has been suggested that 1,2-Diphenoxyethane may induce chromosome aberration in conditions with metabolic activation

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that this compound is involved in the sonochemical oxidation of phenoxyacetic acid and chlorophenol

Temporal Effects in Laboratory Settings

Studies have shown that this compound exhibits excitonic splitting and vibronic coupling, which are conformation-specific effects in the weak coupling limit . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Preparation Methods

The synthesis of PD-128483 involves several steps, starting with the preparation of the thiazolo[4,5-f]quinoline core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

PD-128483 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: PD-128483 can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PD-128483 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

PD-128483 is unique in its high affinity and selectivity for dopamine D2 receptors. Similar compounds include other dopamine receptor agonists such as:

    Quinpirole: Another dopamine D2 receptor agonist with similar pharmacological properties.

    Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and other conditions.

Compared to these compounds, PD-128483 has been specifically studied for its potential use in treating cocaine-related disorders, highlighting its unique therapeutic potential .

Properties

IUPAC Name

2-phenoxyethoxybenzene
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InChI

InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XCSGHNKDXGYELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O2
Source PubChem
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Related CAS

25852-90-8
Record name Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy-
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DSSTOX Substance ID

DTXSID5026706
Record name 1,2-Diphenoxyethane
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Molecular Weight

214.26 g/mol
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Physical Description

Dry Powder, Off-white powder; [Alfa Aesar MSDS]
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis-
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Record name 1,2-Diphenoxyethane
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Vapor Pressure

0.000314 [mmHg]
Record name 1,2-Diphenoxyethane
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CAS No.

104-66-5
Record name 1,2-Diphenoxyethane
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Record name 1,2-DIPHENOXYETHANE
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Synthesis routes and methods

Procedure details

160 g of 2-bromoethylphenyl ether are added to a mixture of 94 g of phenol, 30 ml of water and 60 g of sodium hydroxide, at a temperature of 100° C. After a reaction time of 16 hours, the mixture is poured into water, filtered by suction, and the product is recrystallized from ethyl acetate. 90 g (53%) of 1,2-diphenoxy ethane having a melting point of 95° C. are obtained.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-diphenoxyethane?

A: this compound has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. [, ]

Q2: What is the spatial arrangement of atoms in this compound?

A: X-ray diffraction studies reveal that this compound crystallizes in two forms: flake-shaped and prismatic. The prismatic form exhibits an orthorhombic unit cell. [] The molecule itself possesses a two-fold axis of symmetry, and the OCH2CH2O group adopts a gauche conformation with an internal rotation angle of 66.9°. []

Q3: What spectroscopic techniques have been used to characterize this compound?

A3: Several spectroscopic techniques have been employed to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy has been utilized to determine the structure of this compound oligomers. [, ]
  • Fourier Transform Infrared (FTIR) spectroscopy: FTIR spectroscopy is useful in identifying functional groups and analyzing vibrational modes within the molecule. [, ]
  • UV-Vis Spectroscopy: UV-Vis spectroscopy has been employed to study the electronic transitions and excited states of this compound, particularly in the context of its bichromophoric nature. [, , , ]
  • Mass Spectrometry: This technique is crucial for determining the molecular weight and fragmentation patterns of this compound and its derivatives. [, ]

Q4: Does the conformation of this compound affect its spectroscopic properties?

A: Yes, conformational changes in this compound significantly influence its spectroscopic behavior, especially in the context of its excited state properties. For example, studies have shown that the two most populated conformers in a jet-cooled environment (ttt and tgt, referring to the trans/gauche orientations around the three central dihedrals) exhibit different UV and IR spectral signatures. [] Additionally, the presence of water molecules can further alter the excited state dynamics of this compound by influencing the coupling between its phenyl rings. [, ]

Q5: How is this compound synthesized?

A: this compound can be synthesized via the reaction of 1,2-dibromoethane with phenol in an aqueous potassium hydroxide (KOH) solution. [] Optimizing reaction conditions such as reaction time, base concentration, and molar ratio of reactants can significantly improve the yield and purity of this compound. []

Q6: Can this compound be incorporated into polymers?

A: Yes, this compound is a key component in the synthesis of poly(ethylene this compound-p,p′-dicarboxylate) (PEET), a polyester/ether. [, ] This polymer exhibits favorable fiber-forming properties and is synthesized through the polycondensation of this compound-p,p′-dicarboxylic acid with ethylene glycol. []

Q7: What are the advantages of using this compound as a building block for polymers?

A: Incorporating this compound into polymers like PEET offers several benefits: [, ]

    Q8: What are some applications of this compound?

    A8: Beyond its use in polymer synthesis, this compound has shown potential in other applications:

    • Catalyst enhancer: this compound can act as an efficient ether additive in molybdenum-catalyzed alkyne metathesis reactions. Notably, its presence significantly enhances the reaction rate under mild conditions. []
    • Solid-state electrochemical luminescence (SSECL) devices: Doping the light-emitting layer of SSECL devices with this compound can significantly enhance luminescence efficiency. This improvement is attributed to changes in the layer's crystallinity and resistivity. []

    Q9: Have computational methods been applied to study this compound?

    A9: Yes, computational chemistry plays a vital role in understanding the conformational preferences and excited state dynamics of this compound. For instance:

    • Conformational analysis: Density functional theory (DFT) calculations, particularly using the M05-2X functional, have been employed to explore the conformational energy landscape of this compound and its complexes with water. [, ] These calculations assist in identifying stable conformers and understanding the factors governing their relative populations.
    • Modeling vibrational spectra: Computational methods, such as those incorporating reduced dimension Hamiltonians, have proven effective in simulating the complex CH stretch region of the infrared spectrum of this compound. These simulations help disentangle the effects of Fermi resonance and provide insights into vibrational coupling within the molecule. []

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